

A Comparative Guide to HDAC1 Inhibitors: Unraveling Potency, Selectivity, and Cellular Effects

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Compound of Interest		
Compound Name:	HDAC1-IN-7	
Cat. No.:	B281167	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial request specified a comparison involving "HDAC1-IN-7". Extensive searches of scientific literature and chemical databases did not yield a publicly recognized histone deacetylase (HDAC) inhibitor with this designation. Therefore, this guide provides a comparative analysis of well-characterized and prominent HDAC inhibitors with activity against HDAC1, offering insights into their differential biochemical and cellular performance. We will focus on Romidepsin, a potent FDA-approved Class I-selective inhibitor; Entinostat, a Class I-selective benzamide inhibitor currently in clinical trials; and Vorinostat (SAHA), an FDA-approved pan-HDAC inhibitor, to illustrate the diverse profiles of molecules targeting this important enzyme.

Histone deacetylase 1 (HDAC1) is a critical epigenetic regulator, the dysregulation of which is implicated in the pathogenesis of various cancers. As a key component of several corepressor complexes, HDAC1 removes acetyl groups from histone and non-histone proteins, leading to chromatin condensation and transcriptional repression of tumor suppressor genes.[1][2] Consequently, the development of HDAC1 inhibitors has become a promising avenue for anticancer drug discovery. This guide provides a comparative overview of the biochemical potency, isoform selectivity, and cellular activity of three prominent HDAC inhibitors: Romidepsin, Entinostat, and Vorinostat.



Biochemical Potency and Selectivity: A Head-to-Head Comparison

The efficacy and potential toxicity of an HDAC inhibitor are largely dictated by its potency against the target isoform and its selectivity profile across the HDAC family. The following table summarizes the in vitro inhibitory activity (IC50 values) of Romidepsin, Entinostat, and Vorinostat against a panel of HDAC isoforms.

Inhibit or	Chemi cal Class	HDAC 1 [nM]	HDAC 2 [nM]	HDAC 3 [nM]	HDAC 4 [nM]	HDAC 6 [nM]	HDAC 8 [nM]	Selecti vity Profile
Romide psin	Cyclic Depsip eptide	3.6 - 36[1][3] [4]	47[4]	-	510[4]	14,000[4]	-	Class I selectiv e (potent against HDAC1 /2)
Entinost at	Benza mide	243 - 510[5] [6]	453[5]	248 - 1,700[5] [6]	>100,00 0	>100,00 0	>100,00 0	Class I selectiv e (HDAC 1, 2, 3)
Vorinost at (SAHA)	Hydrox amic Acid	10[7][8]	-	20[7][8]	-	-	-	Pan- HDAC inhibitor

Note: IC50 values can vary between different assay conditions and laboratories.

Cellular Activity: Impact on Cancer Cell Proliferation

The ultimate measure of an anticancer agent's potential lies in its ability to inhibit the growth of cancer cells. The table below presents the 50% growth inhibition (GI50) or 50% inhibitory concentration (IC50) values for the selected HDAC inhibitors in various cancer cell lines.



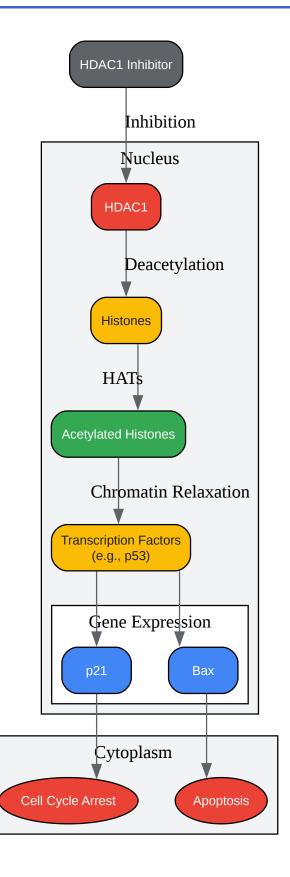
Inhibitor	Jurkat (Leukemia) [nM]	A549 (Lung Cancer) [nM]	MCF7 (Breast Cancer) [nM]
Romidepsin	~7[3]	100[3]	-
Entinostat	-	-	-
Vorinostat (SAHA)	-	1,940[9]	750[7]

Note: GI50/IC50 values are highly dependent on the cell line and the duration of the assay.

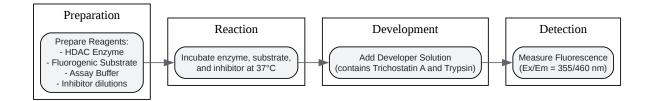
Signaling Pathways and Experimental Workflows

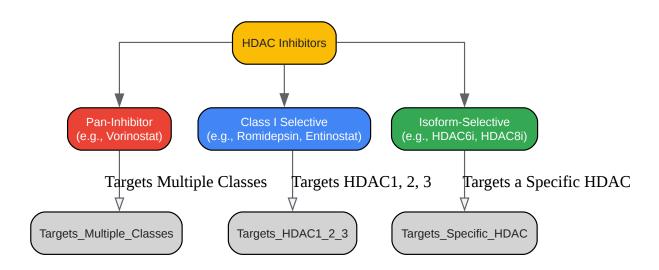
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.











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